Ethyl 4-[1-(1-methylindole-2-carbonyl)piperidin-3-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[1-(1-methylindole-2-carbonyl)piperidin-3-yl]piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a piperidine ring, and a piperazine ring. The indole nucleus is a significant structure in medicinal chemistry due to its presence in many bioactive molecules. This compound is of interest in various fields, including pharmaceuticals and organic synthesis, due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(1-methylindole-2-carbonyl)piperidin-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide to form the indole core . This intermediate is then subjected to further functionalization to introduce the piperidine and piperazine rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(1-methylindole-2-carbonyl)piperidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The carbonyl group in the indole structure can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Ethyl 4-[1-(1-methylindole-2-carbonyl)piperidin-3-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects due to the presence of the indole moiety, which is known for its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(1-methylindole-2-carbonyl)piperidin-3-yl]piperazine-1-carboxylate involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving neurotransmitter receptors, enzymes involved in metabolic processes, and other cellular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylindole-3-carboxylate: Another indole derivative with similar structural features but different functional groups.
N-arylsulfonyl-3-acetylindole: Known for its antiviral and anticancer activities.
Uniqueness
Ethyl 4-[1-(1-methylindole-2-carbonyl)piperidin-3-yl]piperazine-1-carboxylate is unique due to the combination of the indole, piperidine, and piperazine rings in its structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-[1-(1-methylindole-2-carbonyl)piperidin-3-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-3-29-22(28)25-13-11-24(12-14-25)18-8-6-10-26(16-18)21(27)20-15-17-7-4-5-9-19(17)23(20)2/h4-5,7,9,15,18H,3,6,8,10-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKSDAAVBZVNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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